

# AZD1940: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), AZD1940 was designed to leverage the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1] [2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of AZD1940, including its molecular targets, signaling pathways, and the experimental methodologies used to characterize it.

# Core Mechanism of Action: A Dual Agonist at Peripheral Cannabinoid Receptors

**AZD1940** is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. The analgesic effects of **AZD1940** in preclinical models were



primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3] [4]

The activation of these peripherally located CB1 and CB2 receptors by **AZD1940** leads to the inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and the suppression of pro-inflammatory mediator release.

## **Quantitative Data Summary**

The following table summarizes the available quantitative data for **AZD1940**, providing key metrics for its binding affinity and functional activity at human cannabinoid receptors.

| Parameter                                                      | Receptor  | Value | Species              | Reference            |
|----------------------------------------------------------------|-----------|-------|----------------------|----------------------|
| pKi                                                            | Human CB1 | 7.93  | Human                | [MedchemExpre<br>ss] |
| рКі                                                            | Human CB2 | 9.06  | Human                | [MedchemExpre<br>ss] |
| Brain-Plasma Partition Coefficient (Kp)                        | -         | 0.04  | Rat                  | [ScienceDirect]      |
| Maximum Brain Radioactivity Concentration (% of injected dose) | -         | 0.7%  | Cynomolgus<br>Monkey | [PubMed]             |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

# **Signaling Pathways**

**AZD1940**, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gai/o).



# Peripheral Cannabinoid Receptor Signaling in Nociception

AZD1940 Signaling Pathway in Peripheral Nociception





Click to download full resolution via product page

Caption: **AZD1940** activates peripheral CB1/CB2 receptors, leading to reduced neuronal excitability.

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **AZD1940** are not extensively available in the public domain. However, based on standard pharmacological practices for cannabinoid receptor ligands, the following methodologies are typically employed.

## **Radioligand Binding Assays**

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of **AZD1940** for CB1 and CB2 receptors.

### General Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
- Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used.
- Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940)
   is used at a concentration near its Kd.
- Competition Binding: Increasing concentrations of unlabeled AZD1940 are incubated with the membranes and the radioligand.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.



 Data Analysis: The IC50 (concentration of AZD1940 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

## [35S]GTPyS Functional Assays

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of **AZD1940** as an agonist at CB1 and CB2 receptors.

#### General Protocol:

- Membrane Preparation: As described for the radioligand binding assay.
- Assay Buffer: A buffer containing GDP, MgCl<sub>2</sub>, and NaCl is used.
- Incubation: Membranes are incubated with increasing concentrations of AZD1940 in the presence of [35S]GTPyS.
- Separation: The reaction is terminated, and bound [35S]GTPyS is separated from unbound by filtration.
- Detection: The amount of [35S]GTPyS bound to the G proteins is quantified by scintillation counting.
- Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a standard full agonist.

## In Vivo Models of Neuropathic and Inflammatory Pain

Preclinical efficacy of AZD1940 was assessed in rodent models of pain.

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

- Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.
- Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a nonpainful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia



(exaggerated response to a painful stimulus) is measured using a radiant heat source.

• Drug Administration: **AZD1940** is administered (e.g., orally), and behavioral testing is repeated at various time points.

Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):

- Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized inflammation.
- Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess hyperalgesia.
- Drug Administration: **AZD1940** is administered, and its effect on the inflammatory pain response is evaluated.

## **Experimental Workflow for Preclinical Evaluation**



### Preclinical Evaluation Workflow for AZD1940



Click to download full resolution via product page

Caption: A typical workflow for the preclinical assessment of a drug candidate like AZD1940.



## Conclusion

**AZD1940** is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its mechanism of action revolves around the activation of peripheral cannabinoid receptors, leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways. While it demonstrated efficacy in preclinical pain models, its clinical development was halted due to a lack of analgesic effect and the appearance of central side effects in humans. The study of **AZD1940** has provided valuable insights into the complexities of translating preclinical findings in the cannabinoid field to clinical outcomes and underscores the challenges in developing peripherally restricted drugs that completely avoid central effects.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1940: A Technical Overview of its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-mechanism-of-action]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com